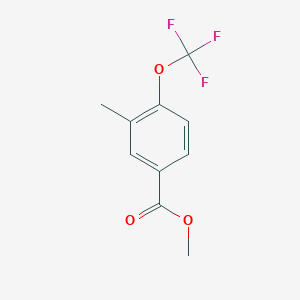
Methyl 3-methyl-4-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-4-(trifluoromethoxy)benzoate: is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atoms in the aromatic ring are substituted with a trifluoromethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-4-(trifluoromethoxy)benzoate typically involves the esterification of 3-methyl-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-methyl-4-(trifluoromethoxy)benzoate can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products:
Oxidation: 3-methyl-4-(trifluoromethoxy)benzoic acid.
Reduction: 3-methyl-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-methyl-4-(trifluoromethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems.
Medicine: The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. This compound can be used as a building block in the synthesis of potential drug candidates with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it a valuable component in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-4-(trifluoromethoxy)benzoate is primarily influenced by its trifluoromethoxy group. This group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to the observed biological and chemical effects.
Comparison with Similar Compounds
- Methyl 3-methoxy-4-(trifluoromethoxy)benzoate
- Methyl 3-(trifluoromethoxy)benzoate
- Methyl 4-(trifluoromethoxy)benzoate
Comparison: Methyl 3-methyl-4-(trifluoromethoxy)benzoate is unique due to the presence of both a methyl group and a trifluoromethoxy group on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, differentiating it from other similar compounds. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the methyl group influences its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 3-methyl-4-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-6-5-7(9(14)15-2)3-4-8(6)16-10(11,12)13/h3-5H,1-2H3 |
InChI Key |
MCOBPJFKVFFJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















